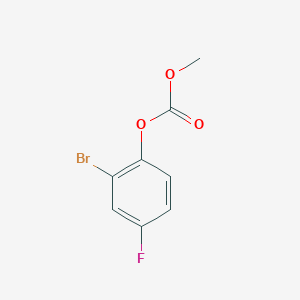
2-Bromo-4-fluorophenyl carbonic acid methyl ester
Overview
Description
2-Bromo-4-fluorophenyl carbonic acid methyl ester, or BFPCME, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless compound with a molecular weight of 242.05 g/mol. BFPCME is a popular choice for researchers due to its low toxicity, low cost, and ability to be synthesized easily. It has a wide range of applications in the field of biochemistry and physiology, and is used in a variety of lab experiments.
Mechanism of Action
BFPCME acts as an inhibitor of enzymes and proteins by binding to their active sites. It also binds to drug receptors, which can modulate their activity. In addition, BFPCME can interact with DNA, which can affect gene expression and regulation.
Biochemical and Physiological Effects
BFPCME affects a variety of biochemical and physiological processes. It can inhibit the activity of enzymes, which can affect metabolic pathways and cellular processes. It can also bind to drug receptors, which can modulate their activity and cause changes in the cell. In addition, BFPCME can interact with DNA and affect gene expression and regulation.
Advantages and Limitations for Lab Experiments
The main advantage of using BFPCME in lab experiments is its low cost and easy availability. It is also easy to synthesize and is non-toxic. However, BFPCME is not as effective as some other compounds in inhibiting enzymes and proteins, and its effects on drug receptors and gene expression are not as well understood.
Future Directions
The future of BFPCME in scientific research is promising. It could be used to study the effects of drugs on cellular processes more effectively. It could also be used to develop better inhibitors of enzymes and proteins, as well as better drugs for treating diseases. In addition, BFPCME could be used to study the effects of gene expression and regulation more effectively. Finally, BFPCME could be used to develop better tools for studying the structure and function of proteins and other biological molecules.
Scientific Research Applications
BFPCME has a wide range of applications in scientific research. It is used in the field of biochemistry and physiology to study enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It is also used in the field of chemical biology to study the structure and function of proteins and other biological molecules. In addition, BFPCME is used in the field of molecular pharmacology to study the effects of drugs on cellular processes.
properties
IUPAC Name |
(2-bromo-4-fluorophenyl) methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-12-8(11)13-7-3-2-5(10)4-6(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVMWCUMBLQKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C=C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229756 | |
| Record name | Carbonic acid, 2-bromo-4-fluorophenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84478-90-0 | |
| Record name | Carbonic acid, 2-bromo-4-fluorophenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84478-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 2-bromo-4-fluorophenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


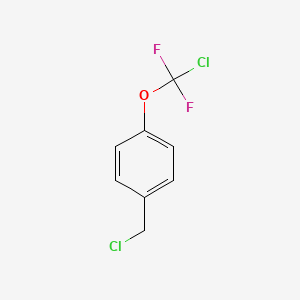
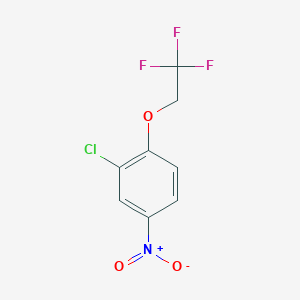
![C-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6302542.png)
![(S)-1-(3-(tert-Butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole, 97% (>99% ee)](/img/structure/B6302544.png)

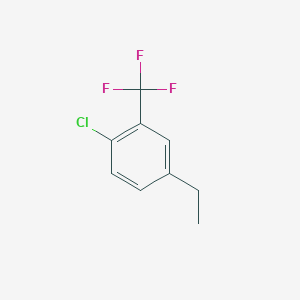
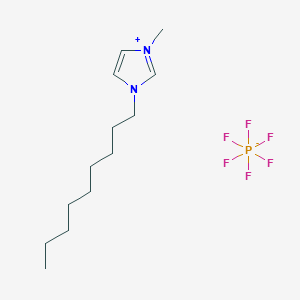
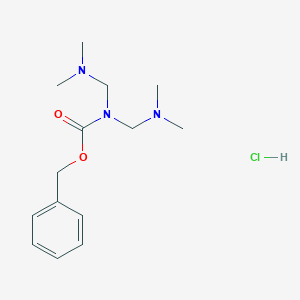

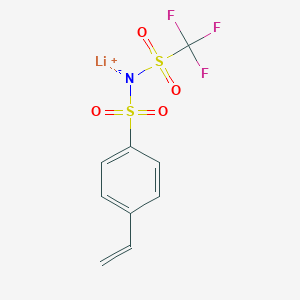
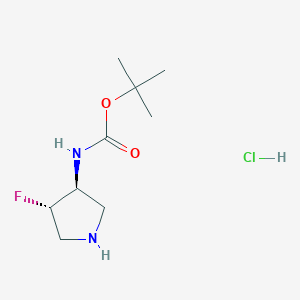
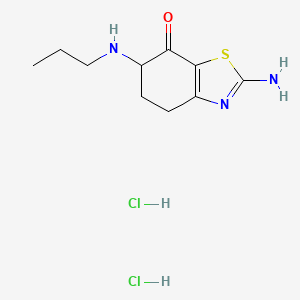
![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-[2-(diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302629.png)